molecular formula C21H22N4O4 B2713772 (E)-1-(2-methoxyphenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 941895-29-0

(E)-1-(2-methoxyphenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B2713772
CAS No.: 941895-29-0
M. Wt: 394.431
InChI Key: PBNOXFMQPTULHO-LYBHJNIJSA-N
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Description

(E)-1-(2-methoxyphenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C21H22N4O4 and its molecular weight is 394.431. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Complexation of Ni(II) acetate tetrahydrate with quinazoline-type ligands, including derivatives similar to the specified compound, has been investigated for their antimicrobial properties. These studies show that the structural and electrochemical properties of these complexes play a significant role in their antimicrobial effectiveness, highlighting their potential in developing new antimicrobial agents (Chai et al., 2017).

Synthesis and Characterization of Heterocyclic Derivatives

Research on palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, including structures related to the query compound, has led to the synthesis of various heterocyclic derivatives. These compounds, including tetrahydrofuran, dioxolane, and oxazoline derivatives, showcase a wide range of potential applications in chemical synthesis and drug development due to their satisfactory yields and diverse functional groups (Bacchi et al., 2005).

Orexin-1 Receptor Antagonism for Stress-Induced Hyperarousal

The development of selective orexin-1 receptor antagonists, including compounds structurally related to the specified chemical, demonstrates a novel approach to attenuating stress-induced hyperarousal without inducing hypnotic effects. This research underscores the therapeutic potential of these compounds in treating psychiatric disorders associated with stress or hyperarousal states, without affecting spontaneous sleep patterns (Bonaventure et al., 2015).

Central Nervous System (CNS) and Cardiovascular System (CVS) Effects

Investigations into tetrahydro‐quinazoline derivatives involving ureidoalkylation and α‐amidoalkylation reactions have explored their effects on the CNS and CVS. These studies provide insights into the potential of quinazoline derivatives for influencing neurological and cardiovascular functions, which could inform the development of new therapeutic agents (Pandey et al., 2008).

Green Synthetic Approaches

The development of green synthetic procedures for compounds including methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate highlights the emphasis on environmentally friendly chemistry. Utilizing deep eutectic solvents (DES) and microwave-induced synthesis, this research contributes to the sustainable production of chemically complex and biologically relevant compounds (Molnar et al., 2022).

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[2-oxo-3-(oxolan-2-ylmethyl)quinazolin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-28-18-11-5-4-10-17(18)22-20(26)24-19-15-8-2-3-9-16(15)23-21(27)25(19)13-14-7-6-12-29-14/h2-5,8-11,14H,6-7,12-13H2,1H3,(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIOOLXXUXCAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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